2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine and a 1,3-dicarbonyl compound, while the oxazole ring can be formed from an α-haloketone and an amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyrazol-3-yl)propanoic acid: This compound shares the pyrazole ring but differs in the rest of its structure.
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Uniqueness
2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DXIBUVLIOWXYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(O2)C(=O)O |
Origin of Product |
United States |
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